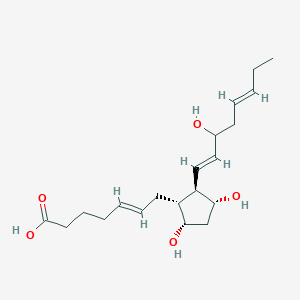
17-trans Prostaglandin F3 alpha
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-trans Prostaglandin F3 alpha is a double bond isomer of Prostaglandin F3 alpha and a potential metabolite of trans dietary fatty acids. This compound is known for its anti-inflammatory activity and is used primarily in scientific research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including 17-trans Prostaglandin F3 alpha, often involves complex multi-step processes. One common approach is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high stereoselectivity and efficiency. For instance, a unified strategy for the synthesis of various prostaglandins involves the use of Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction .
Industrial Production Methods: Industrial production methods for prostaglandins typically involve large-scale chemical synthesis using commercially available starting materials. The process may include steps such as bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions to incorporate lipid chains .
化学反応の分析
Types of Reactions: 17-trans Prostaglandin F3 alpha can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Baeyer–Villiger monooxygenase is commonly used for stereoselective oxidation.
Reduction: Ketoreductase is employed for diastereoselective reduction of enones.
Substitution: Nickel-catalyzed cross-couplings and Wittig reactions are used for incorporating lipid chains
Major Products: The major products formed from these reactions include various prostaglandin analogs with enhanced biological activity and stability .
科学的研究の応用
17-trans Prostaglandin F3 alpha has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying stereoselective synthesis and reaction mechanisms.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for its potential therapeutic effects, particularly its anti-inflammatory properties.
Industry: Utilized in the development of prostaglandin-based drugs and other bioactive compounds .
作用機序
The mechanism of action of 17-trans Prostaglandin F3 alpha involves its interaction with prostanoid-specific receptors, which are G-protein-coupled receptors. These receptors facilitate a wide range of biological processes, including inflammation, pain perception, and cell survival. The compound’s anti-inflammatory effects are primarily mediated through the inhibition of pro-inflammatory signaling pathways .
類似化合物との比較
- Prostaglandin F2 alpha
- Prostaglandin F1 alpha
- Cloprostenol
- Bimatoprost
- Fluprostenol
- Travoprost
Uniqueness: 17-trans Prostaglandin F3 alpha is unique due to its specific double bond isomerism, which contributes to its distinct anti-inflammatory properties and potential as a metabolite of trans dietary fatty acids .
特性
分子式 |
C20H32O5 |
|---|---|
分子量 |
352.5 g/mol |
IUPAC名 |
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,5E)-3-hydroxyocta-1,5-dienyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-19,21-23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3+,7-4+,13-12+/t15?,16-,17-,18+,19-/m1/s1 |
InChIキー |
SAKGBZWJAIABSY-LKTYKCCXSA-N |
異性体SMILES |
CC/C=C/CC(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C/CCCC(=O)O)O)O)O |
正規SMILES |
CCC=CCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



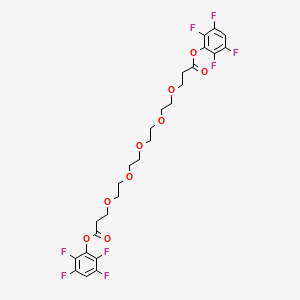
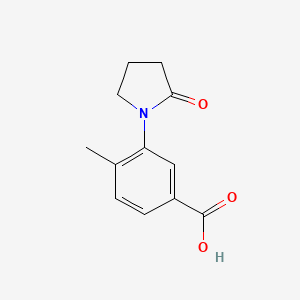


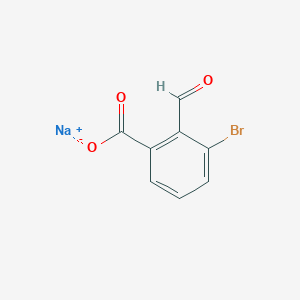

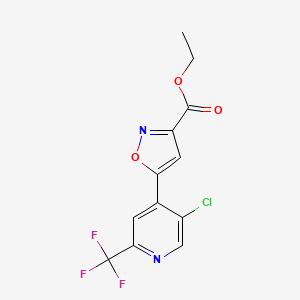

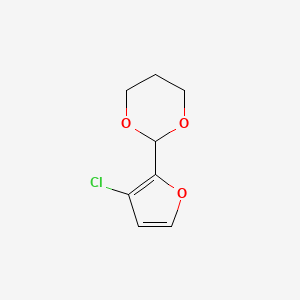

![Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B13711527.png)


